molecular formula C19H19F2N3OS B4629383 3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B4629383
M. Wt: 375.4 g/mol
InChI Key: AUDYWPXSONWTCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves alkylation reactions, where halogenated precursors react with sodium methoxide or similar agents in anhydrous conditions, leading to the formation of the desired triazole compound. For example, similar compounds have been synthesized through reactions involving epoxy precursors and sodium methoxide under specific conditions to achieve the desired structure, illustrating the typical approaches used in synthesizing complex triazole derivatives (Xu Liang, 2009).

Molecular Structure Analysis

X-ray diffraction analysis is a common method to determine the molecular and crystal structures of triazole derivatives, revealing the orientation of the triazole ring relative to attached benzene rings and other structural details. This provides insights into the compound's configuration and intermolecular interactions, such as hydrogen bonding, that stabilize the structure (R. Askerov et al., 2019).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity towards various chemical transformations, including alkylation, acylation, and reactions with halogenated compounds. These reactions expand the chemical diversity and potential applications of these compounds in different fields. The structure of triazole compounds can significantly influence their reactivity and interaction with other chemicals, leading to a range of potential chemical behaviors and applications (Yu. G. Sameluk & A. Kaplaushenko, 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. These properties are often determined through crystallography and spectroscopic methods, providing essential information for the compound's handling and use in various applications (M. Hanif et al., 2007).

Chemical Properties Analysis

Triazole derivatives display a wide range of chemical properties, including the ability to form stable hydrogen bonds and interact with various chemical groups. These interactions are critical for the compound's functionality and its potential use in chemical synthesis, pharmaceuticals, and material science. The chemical stability and reactivity of these compounds are influenced by their molecular structure, which can be tailored through synthetic modifications to achieve desired properties (Kiyoshi Tanaka et al., 2001).

Scientific Research Applications

Synthesis and Physicochemical Properties

The study by Sameluk and Kaplaushenko (2015) focuses on the synthesis of acetonitrilothio-1,2,4-triazoles, which show potential for antitumor, anti-inflammatory, and antioxidant activities. These compounds were synthesized by alkylation of 5-(methoxyphenyl) 3-thio-1,2,4-triazoles with halogenonitriles, highlighting the chemical versatility and potential pharmacological significance of triazole derivatives (Sameluk & Kaplaushenko, 2015).

Antimicrobial Activities

Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, including variations with substituents similar to the query compound, were found to possess good to moderate activities against test microorganisms, demonstrating the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Li et al. (2007) explored triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study found these compounds to effectively inhibit corrosion, with their efficiency evaluated through weight loss and electrochemical techniques. This research underlines the utility of triazole derivatives in industrial applications, particularly in protecting metals from corrosion in acidic environments (Li et al., 2007).

Potential for Imaging Applications

Shrestha et al. (2018) investigated 1,5-bis-diaryl-1,2,4-triazole-based compounds for their potential as positron emission tomography (PET) radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. One compound, PS13, showed promising results in monkey studies, suggesting that certain 1,2,4-triazole derivatives could be valuable in medical imaging and the study of inflammation-related brain disorders (Shrestha et al., 2018).

properties

IUPAC Name

3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS/c1-12(2)15-6-4-5-7-16(15)24-17(22-23-19(24)26-18(20)21)13-8-10-14(25-3)11-9-13/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDYWPXSONWTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NN=C2SC(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethylsulfanyl)-5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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